Product packaging for Spergualin-15-phosphate(Cat. No.:CAS No. 84937-49-5)

Spergualin-15-phosphate

Cat. No.: B1222122
CAS No.: 84937-49-5
M. Wt: 615.9 g/mol
InChI Key: FRVIHFHHVJBWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spergualin-15-phosphate is a synthetic derivative of the antitumor antibiotic spergualin, which was originally isolated from the bacterium Bacillus laterosporus . This chemical modification was developed with the configuration at the C-11 position retained, and the compound has been reported to possess good antitumor activity . It is part of a family of spergualin analogs that have been investigated for their potent immunosuppressive properties. Related compounds like 15-deoxyspergualin (DSG) are known to suppress T cell proliferation and the generation of cytotoxic T lymphocytes (CTLs), which are critical in immune responses . The mechanism of action for this class of drugs is distinct from other immunosuppressants and is believed to involve binding to chaperone proteins like Hsc70, thereby inhibiting the activation of transcription factors such as NF-κB that are essential for immune cell activation . This makes spergualin analogs valuable tools for research in transplantation immunology, autoimmune diseases, and oncology. This compound is offered for research purposes to further explore these biological pathways and mechanisms. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H41Cl3N7NaO7P+ B1222122 Spergualin-15-phosphate CAS No. 84937-49-5

Properties

CAS No.

84937-49-5

Molecular Formula

C17H41Cl3N7NaO7P+

Molecular Weight

615.9 g/mol

IUPAC Name

sodium;[1-[[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]amino]-7-(diaminomethylideneamino)-1-oxoheptan-3-yl] dihydrogen phosphate;trihydrochloride

InChI

InChI=1S/C17H38N7O7P.3ClH.Na/c18-7-5-9-21-8-3-4-10-22-15(26)16(27)24-14(25)12-13(31-32(28,29)30)6-1-2-11-23-17(19)20;;;;/h13,16,21,27H,1-12,18H2,(H,22,26)(H,24,25)(H4,19,20,23)(H2,28,29,30);3*1H;/q;;;;+1

InChI Key

FRVIHFHHVJBWQF-UHFFFAOYSA-N

SMILES

C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)OP(=O)(O)O.[Na+].Cl.Cl.Cl

Canonical SMILES

C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)OP(=O)(O)O.[Na+].Cl.Cl.Cl

Synonyms

spergualin-15-phosphate

Origin of Product

United States

Biosynthesis and Synthetic Methodologies of Spergualin 15 Phosphate and Analogues

Natural Product Origin and Biosynthetic Pathways of Spergualin (B1253210)

Spergualin is a natural product originally isolated from the culture filtrate of the bacterium Bacillus laterosporus. frontiersin.orgmdpi.com This bacterium, found in environments such as soil and water, is known to produce a variety of bioactive molecules. dntb.gov.uanih.gov The genome of Brevibacillus laterosporus has been found to possess the potential to produce complex molecules such as polyketides and nonribosomal peptides, which are common classes of antibiotics and other natural products. dntb.gov.uanih.gov

The structure of spergualin, which contains a peptide-like core and polyamine chains, suggests its formation via a nonribosomal peptide synthetase (NRPS) or a hybrid PKS/NRPS pathway. acs.orgnih.gov These enzymatic systems are large, modular protein complexes that build complex molecules from simple precursors in a stepwise fashion. nih.gov In NRPS pathways, specific domains within the enzyme select, activate, and link amino acid building blocks to form a peptide chain. nih.gov However, the specific biosynthetic gene cluster and the detailed enzymatic steps responsible for the production of spergualin in Bacillus laterosporus have not been extensively detailed in the available literature.

Chemical Synthesis Strategies for Spergualin-15-phosphate

The chemical synthesis of this compound has been approached through various methods, ranging from conventional modifications of the natural product to more advanced, efficient strategies.

An early and conventional method for preparing (-)-spergualin-15-phosphate involves the chemical modification of the natural product, (-)-spergualin. nih.govresearchgate.net A key challenge in this process is the selective phosphorylation of the C-15 hydroxyl group without affecting the C-11 hydroxyl group. To achieve this, a strategy was developed that involves protecting the C-11 hydroxyl group. nih.govresearchgate.net The use of a tetrahydropyranyl (THP) protecting group was successful in shielding the C-11 hydroxyl, allowing for subsequent chemical reactions at the C-15 position. nih.govresearchgate.net This approach ensures that the critical stereochemistry at the C-11 position is retained, which is crucial for the compound's biological activity. nih.govresearchgate.net Following protection, the C-15 position can be phosphorylated to yield the desired this compound. nih.gov

Table 1: Comparison of Synthetic Strategies for Spergualin and Analogues
StrategyDescriptionKey FeaturesReported YieldsReferences
Conventional Synthesis Multi-step linear synthesis involving protection, modification, and deprotection steps. Often starts from the natural product or complex precursors.- Long synthetic route (>10 steps)
  • Low efficiency
  • Use of protecting groups (e.g., THP)
  • ~0.3% to 18% nih.gov, frontiersin.org, researchgate.net, nih.gov
    Advanced/Convergent Synthesis Employs modern synthetic reactions to assemble the molecular core in fewer steps.- Single-step core assembly (Ugi reaction)
  • High efficiency
  • Reduced number of transformations
  • Facilitates analogue library generation
  • ~20% to 96% frontiersin.org, nih.gov, nih.gov, mdpi.com

    Synthesis of this compound Analogues and Derivatives

    The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at optimizing the properties of a lead compound. For spergualin, analogue synthesis has been driven by the need to overcome certain liabilities of the natural product and to enhance its therapeutic potential.

    The primary goals for creating spergualin analogues are to improve chemical stability and enhance biological activity or reduce toxicity. frontiersin.org Spergualin itself is chemically unstable and hydrolyzes rapidly in aqueous solutions, which limits its utility. frontiersin.orgnih.gov

    Key structural modifications include:

    Removal of the C-15 Hydroxyl Group: This modification leads to the well-known and more potent analogue, 15-deoxyspergualin (DSG). nih.gov DSG has been a key compound in clinical development. nih.gov

    Substitution of the α-Hydroxyglycine Moiety: The α-hydroxyglycine residue is a site of instability. Replacing it with other α- or ω-amino acids, such as glycine (B1666218) and L-serine, has been explored to create more stable and biologically active analogues.

    Modification of the Spermidine (B129725) Moiety: The polyamine "spermidine" region of the molecule has also been a target for structural changes to determine the optimal structure for immunosuppressive activity.

    Development of Advanced Analogues: Further modifications to DSG have led to compounds like LF 15-0195, which was designed to have increased stability in aqueous solutions, improved resistance to oxidative metabolism, and lower toxicity compared to DSG.

    Table 2: Key Spergualin Analogues and Design Rationale
    Analogue NameStructural ModificationDesign RationaleReferences
    (-)-15-Deoxyspergualin (DSG) Removal of the hydroxyl group at the C-15 position.Increased potency and activity compared to natural spergualin. nih.gov,,
    Glycine/L-Serine Substituted Analogues Replacement of the α-hydroxyglycine residue with other amino acids.To create more chemically stable analogues.,
    LF 15-0195 Further modification of the DSG structure.Increased aqueous stability, resistance to metabolism, and reduced toxicity.
    Ugi-derived Analogues Installation of an aromatic group at the C-11 position and removal of the C-15 hydroxyl.Greatly increased chemical stability. frontiersin.org

    The biological activity of spergualin and its analogues is highly dependent on their three-dimensional structure, or stereochemistry. The carbon at position 11 (C-11) is a chiral center, and it has been determined that the (S) absolute configuration at this position is essential for the molecule's potent immunosuppressive and antitumor activities. The (+)-enantiomers are reported to be almost inactive.

    Therefore, controlling the stereochemistry during synthesis is paramount. Several strategies have been employed to achieve this:

    Enzymatic Resolution: One method involves the use of enzymes to separate a racemic mixture (a 50:50 mix of both enantiomers) of a key synthetic intermediate. For instance, an exopeptidase has been used for the kinetic resolution of an N-acyl-α-alkoxyglycyl-L-amino acid intermediate, allowing for the isolation of the desired stereoisomer.

    Chiral Auxiliaries: Another approach is to use a chiral auxiliary, such as a chiral α-alkylbenzyl group, to protect the hydroxyl of the α-hydroxyglycine moiety. nih.gov This creates a pair of diastereomers that can be separated using standard chromatographic techniques. nih.gov The absolute configuration of the separated intermediate can then be definitively confirmed using methods like X-ray crystal structure analysis. nih.gov

    These stereoselective methods are crucial for producing optically pure, bioactive (-)-15-deoxyspergualin and related analogues. nih.gov

    Molecular and Cellular Mechanisms of Action

    Interactions with Heat Shock Proteins

    Spergualin-15-phosphate's mechanism of action is intrinsically linked to its ability to bind and modulate the function of heat shock proteins (HSPs), which are crucial molecular chaperones involved in protein folding, stability, and degradation.

    Binding to Hsp70 Family Proteins (Hsc70/HSPA8)

    A primary intracellular target of 15-deoxyspergualin (DSG) is the heat shock cognate protein 70 (Hsc70), also known as HSPA8, a constitutively expressed member of the Hsp70 family. nih.govnih.gov Research has demonstrated that DSG specifically interacts with the highly conserved C-terminal 'EEVD' motif of Hsc70. oup.comfrontiersin.org This binding is significant as the EEVD motif is crucial for the interaction of Hsp70 with co-chaperones that regulate its activity and substrate processing. rpsg.org.uk Interestingly, the binding of DSG to Hsc70 does not appear to compete with the binding of peptide substrates, suggesting that DSG occupies a distinct site from the primary substrate-binding pocket. nih.gov This interaction has been shown to hinder the physical association between the transit peptide of proteins destined for the apicoplast and Hsp70-1 in Plasmodium falciparum, indicating a disruption of protein trafficking. spandidos-publications.com

    Binding to Hsp90 Family Proteins

    Similar to its interaction with Hsc70, DSG also binds to members of the Hsp90 family of molecular chaperones. oup.com This interaction is also mediated through the conserved C-terminal EEVD motif present in Hsp90 proteins. oup.com Hsp90 is a critical chaperone for the folding and stability of a wide array of "client" proteins, many of which are key signaling molecules such as kinases and transcription factors. nih.govnih.gov The binding of DSG to Hsp90 can interfere with the chaperone's complex cycle of ATP binding and hydrolysis, which is essential for its function. researchgate.net By interacting with Hsp90, DSG can indirectly affect the stability and function of numerous client proteins that are critical for cell growth, survival, and signaling. nih.gov

    Modulation of Chaperone ATPase Activity and Protein Folding

    This compound (and its analog DSG) Interaction with Heat Shock Proteins
    Heat Shock Protein Family Binding Site/Mechanism
    Hsp70 (Hsc70/HSPA8)Binds to the C-terminal 'EEVD' motif. nih.govoup.comfrontiersin.org This interaction stimulates Hsc70's ATPase activity. nih.gov
    Hsp90Binds to the C-terminal 'EEVD' motif. oup.com This can interfere with the Hsp90 chaperone cycle. researchgate.net

    Impact on Signal Transduction Pathways

    This compound significantly impacts key signal transduction pathways that are central to cell survival, proliferation, and inflammatory responses.

    Nuclear Factor Kappa B (NF-κB) Pathway Modulation

    A well-documented effect of DSG is the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. hdbuzz.net The inhibitory mechanism of DSG appears to involve the prevention of the degradation of the inhibitor of NF-κB, IκBα. frontiersin.org Under normal conditions, pro-inflammatory stimuli lead to the phosphorylation and subsequent proteasomal degradation of IκBα, which releases NF-κB to translocate to the nucleus and activate gene transcription. hdbuzz.net By preventing the phosphorylation of IκBα, DSG effectively sequesters NF-κB in the cytoplasm, thereby blocking its transcriptional activity. frontiersin.orgfrontiersin.org This inhibition of NF-κB activation is thought to be a major contributor to the immunosuppressive properties of the compound. capes.gov.br

    Akt Kinase Inhibition and Downstream Signaling

    This compound has been shown to inhibit the activation of Akt kinase (also known as Protein Kinase B). nih.gov Akt is a serine/threonine kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism. The deactivation of Akt by DSG occurs independently of upstream activators like PI3-kinase and is not a result of disrupting the binding of Hsp90 to Akt. nih.gov

    The inhibition of Akt activation by DSG has significant downstream consequences. One of the key downstream targets of Akt is the p70 S6 kinase (p70S6K), a critical regulator of protein synthesis. nih.gov By deactivating Akt, DSG leads to the subsequent inhibition of p70S6K. nih.gov This disruption of the Akt/p70S6K signaling axis contributes to the observed inhibition of protein synthesis and induction of apoptosis in treated cells. nih.gov Further downstream effects of Akt inhibition by DSG include the modulation of other Akt substrates involved in cell survival, such as the Bcl-2 family member BAD. nih.gov

    Impact of this compound (and its analog DSG) on Signal Transduction Pathways
    Pathway Mechanism of Action and Downstream Effects
    Nuclear Factor Kappa B (NF-κB)Inhibits the nuclear translocation of NF-κB. nih.govresearchgate.net This is achieved by preventing the phosphorylation and degradation of the inhibitory protein IκBα. frontiersin.orgfrontiersin.org
    Akt KinaseInhibits the activation of Akt kinase. nih.gov This leads to the deactivation of the downstream target p70S6K, resulting in the inhibition of protein synthesis and induction of apoptosis. nih.gov

    Effects on Other Relevant Kinase Activities

    Research indicates that 15-Deoxyspergualin (DSG), a derivative of which this compound is a synthetic analog, influences the activity of key kinases involved in cell growth and proliferation. Specifically, DSG has been shown to inhibit the activation of Akt kinase. nih.gov This deactivation occurs without affecting the upstream activator PI3-kinase or the binding of Hsp90 to Akt kinase. nih.gov The inhibition of Akt kinase activation by DSG is considered a significant factor in its antiproliferative effects, leading to the inhibition of protein synthesis and the induction of apoptosis. nih.gov It is suggested that the downregulation of Akt kinase by DSG does not rely on the PI3-kinase and Hsp90 pathways. nih.gov

    Influence on Polyamine Metabolism

    Spergualin (B1253210) and its analogs, due to their structural similarity to natural polyamines like spermidine (B129725), are known to interact with and influence polyamine metabolism. nih.govjst.go.jp These interactions are crucial to their biological activity.

    Interaction with Polyamine Transport Systems

    The spermidine moiety within the structure of 15-Deoxyspergualin (DSG) is crucial for its binding to cells. jst.go.jp Evidence suggests that DSG utilizes polyamine transport systems to enter cells. This is supported by the finding that pretreatment of cells with polyamines such as putrescine, spermidine, and spermine (B22157) diminishes the antiproliferative effect of DSG. jst.go.jp This competitive inhibition implies that DSG and natural polyamines share a common transport mechanism. The N-alkylation of the spermidine moiety in DSG abolishes its antiproliferative activity, further highlighting the importance of this part of the molecule for cellular uptake and interaction. jst.go.jp While the specific transporters for polyamines in many organisms are not fully characterized, it is understood that they are essential for regulating intracellular polyamine concentrations. researchgate.netucf.edu

    Modulation of Polyamine Biosynthesis and Catabolism Enzymes

    Spergualin and its analog 15-Deoxyspergualin (DSG) have been shown to interact with enzymes involved in polyamine catabolism. nih.gov Specifically, spergualin is a substrate for amine oxidase from bovine plasma, while DSG acts as a competitive inhibitor of this enzyme. nih.gov DSG competitively inhibits the oxidation of spermidine by amine oxidase, with a Ki value of 7.46 microM. nih.gov This inhibition of a key catabolic enzyme can lead to alterations in the intracellular levels of polyamines. The regulation of polyamine levels is a complex process involving both biosynthesis, controlled by enzymes like ornithine decarboxylase (ODC), and catabolism, mediated by enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). ucf.eduembopress.org

    Mechanisms of Protein Synthesis Inhibition

    A significant aspect of the cellular activity of 15-Deoxyspergualin (DSG), and by extension its analogs, is the inhibition of protein synthesis. nih.gov This effect appears to be a downstream consequence of its impact on key regulatory pathways.

    Effects on Eukaryotic Initiation Factors

    The process of translation initiation in eukaryotes is a critical control point for gene expression and is mediated by a group of proteins known as eukaryotic initiation factors (eIFs). haematologica.org While direct interaction of this compound with all eIFs has not been exhaustively detailed, its upstream effects on signaling pathways that regulate these factors are evident. The inhibition of protein synthesis by DSG suggests a potential influence on the function of the eIF4F complex, which is crucial for the recruitment of ribosomes to mRNA. nih.gov The regulation of eIFs is complex, involving multiple protein-protein interactions and post-translational modifications. kuleuven.be For instance, the phosphorylation state of eIF2α is a key determinant of global protein synthesis rates. haematologica.org

    Other Proposed Molecular Interactions and Pathways

    The precise molecular and cellular mechanisms of this compound are not yet fully elucidated in dedicated studies. However, based on research into its close structural analog, 15-deoxyspergualin (DSG), several molecular interactions and pathways have been proposed to be central to its biological activity. uwo.canih.gov The primary target appears to be the heat shock protein 70 (Hsp70) family, which in turn can influence a variety of downstream cellular processes, including inflammatory responses and cell proliferation. uwo.caresearchgate.net

    A significant proposed mechanism of action for spergualin and its derivatives is the interaction with members of the Hsp70 family of heat shock proteins. uwo.ca Specifically, the immunosuppressant DSG has been shown to bind to Hsc70, the constitutive member of the Hsp70 family. researchgate.net This interaction is thought to disrupt the normal chaperone functions of Hsc70, which are critical for the proper folding, trafficking, and degradation of a wide array of cellular proteins. researchgate.netrsc.org By interfering with Hsp70 functions, this compound may indirectly affect multiple signaling pathways that rely on Hsp70-mediated protein stability and transport.

    One of the key signaling pathways potentially modulated by the interaction with Hsp70 is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. genome.jpcreative-diagnostics.com The activation of NF-κB involves its translocation from the cytoplasm to the nucleus, a process that is dependent on chaperone proteins like Hsp70. nih.gov It is hypothesized that by binding to Hsp70, spergualin derivatives may inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of its target genes. nih.gov This inhibition of the NF-κB pathway is a plausible explanation for the observed immunosuppressive effects, as it would downregulate the production of pro-inflammatory cytokines and other immune mediators. nih.govresearchgate.net

    Another area of investigation has been the effect of spergualin analogs on nitric oxide synthesis. Research on DSG has demonstrated its ability to inhibit the induction of inducible nitric oxide synthase (iNOS) in macrophage cell lines stimulated with interferon-gamma (IFN-γ) and lipopolysaccharide (LPS). jst.go.jp This leads to a reduction in the production of nitric oxide, a key signaling molecule in the inflammatory response. jst.go.jp The inhibition of iNOS induction appears to be correlated with the immunosuppressive activity of these compounds. jst.go.jp

    The antiproliferative effects of spergualin derivatives are also thought to be linked to their interaction with cellular components via their spermidine moiety. jst.go.jp Studies with DSG suggest that this part of the molecule is crucial for its binding to cells and for exerting its long-lasting antiproliferative effects. jst.go.jp

    While these proposed mechanisms are primarily based on studies of 15-deoxyspergualin, the structural similarity and shared biological activities, such as antitumor effects, suggest that this compound likely operates through similar molecular interactions and pathways. nih.gov

    Research Findings on the Molecular Interactions of Spergualin Analogs

    Analog StudiedInteracting Molecule/PathwayObserved EffectReference
    15-deoxyspergualin (DSG)Heat shock cognate 70 (Hsc70)Binds to Hsc70, a member of the Hsp70 family. researchgate.net
    15-deoxyspergualin (DSG)NF-κB Signaling PathwayInhibits nuclear translocation of NF-κB, preventing cell activation. nih.gov
    15-deoxyspergualin (DSG)Inducible Nitric Oxide Synthase (iNOS)Inhibited the induction of iNOS in stimulated macrophage cell lines. jst.go.jp
    15-deoxyspergualin (DSG)Cytotoxic T Lymphocytes (CTLs)Suppressed the generation of secondary CTLs at the differentiation phase. nih.gov
    SpergualinHsp70 and Hsp90Binds to the C-terminus of Hsp70 and Hsp90. stressmarq.com

    Preclinical Biological Activities and Immunomodulatory Effects

    Immunosuppressive Properties

    The hallmark of spergualin-15-phosphate and its analogs is their profound immunosuppressive activity, which has been observed across various preclinical models. These compounds have been shown to effectively suppress both cellular and humoral immune responses.

    Spergualin (B1253210) analogs exert a significant inhibitory effect on the activation and proliferation of lymphocytes, particularly T cells. Research has demonstrated that 15-deoxyspergualin inhibits the maturation of T cells from the G0/G1 phases to the S and G2/M phases of the cell cycle, an action that is stimulated by interleukin-2 (IL-2) nih.govresearchgate.net. This antiproliferative effect is crucial to its immunosuppressive function. Furthermore, these compounds have been observed to suppress the mixed lymphocyte culture reaction, a key in vitro measure of T cell proliferation in response to alloantigens nih.gov. Specifically, 15-deoxyspergualin has been shown to moderately inhibit mitogen-stimulated T-cell proliferation rpsg.org.uk.

    The mechanism behind this modulation involves the binding of 15-deoxyspergualin to heat shock protein 70 (Hsp70), specifically the constitutive member Hsc70, which has been identified as its immunophilin nih.govresearchgate.net. This interaction is believed to interfere with the nuclear translocation of transcription factors like NF-κB, which are essential for T cell activation and proliferation nih.gov.

    Monocytes and macrophages, key effector cells of the innate immune system, are significantly affected by spergualin analogs nih.govmdpi.comnih.gov. Preclinical studies have shown that 15-deoxyspergualin has an inhibitory effect on monocyte proliferation and the phagocytotic functions of monocytes researchgate.net. However, one study reported that peritoneal exudate cells from mice treated with immunosuppressive doses of 15-deoxyspergualin did not show a reduction in the release of lysosomal enzymes or the production of superoxide anions nih.gov. This suggests a selective impact on specific monocyte-macrophage functions. The inhibition of monocyte activation is a key aspect of the drug's mechanism nih.gov.

    Humoral immunity, which is mediated by antibodies produced by B lymphocytes, is also a target of spergualin analogs. These compounds have been demonstrated to suppress antibody formation in response to various antigens nih.gov. For instance, 15-deoxyspergualin was shown to suppress antibody formation against sheep red blood cells (SRBC) in mice in a dose-dependent manner without affecting cell viability nih.gov. It has also been shown to prevent the antibody production triggered by anti-CD3 monoclonal antibodies in a murine model nih.gov. This effect on humoral immunity is significant, as it indicates a broad-spectrum immunosuppressive activity. The suppressive effect of 15-deoxyspergualin on humoral immunity has also been demonstrated in dogs jst.go.jp.

    Preclinical Models of Immunosuppression

    The immunosuppressive properties of spergualin analogs have been validated in a range of preclinical models, demonstrating their potential therapeutic utility.

    Preclinical Model Compound Observed Effect Reference
    In vivo: Mouse model of delayed-type hypersensitivity 15-deoxyspergualinSuppression of delayed-type hypersensitivity to sheep red blood cells (SRBC). nih.gov
    In vivo: Rat skin allograft model 15-deoxyspergualinMarked prolongation of skin graft survival. nih.gov
    In vivo: Murine model of humoral response to anti-CD3 mAb 15-deoxyspergualinPrevention of antibody production triggered by the anti-CD3 mAb. nih.gov
    In vitro: Spleen cell cultures 15-deoxyspergualinDose-dependent suppression of antibody formation against SRBC. nih.gov
    In vitro: Mixed lymphocyte culture reaction SpergualinsSuppression of the mixed lymphocyte culture reaction. nih.gov
    In vitro: Induction of alloreactive secondary cytotoxic T lymphocytes (CTL) 15-deoxyspergualin (and its derivative MeDSG)Dose-dependent suppression of the in vitro induction of secondary CTL. nih.gov

    These preclinical studies have consistently highlighted the potent immunosuppressive effects of spergualin analogs, laying the groundwork for their further investigation. The ability to modulate various arms of the immune system, from lymphocyte activation to cytokine production and humoral responses, underscores the multifaceted nature of their immunomodulatory activity.

    In Vitro Cellular Models for Immune Response Assessment

    In vitro studies have been crucial in elucidating the cellular mechanisms behind the immunomodulatory effects of spergualin compounds. Research using cultured immune cells has demonstrated that 15-deoxyspergualin can suppress key immune reactions. For instance, it effectively suppresses the mixed lymphocyte culture (MLC) reaction, a standard measure of T-cell-mediated alloresponse. nih.govrpsg.org.uk It also inhibits antibody formation in spleen cell cultures in a dose-dependent manner without compromising cell viability. nih.gov

    Further investigations into its mechanism revealed that 15-deoxyspergualin preferentially suppresses the generation of secondary alloreactive cytotoxic T lymphocytes (CTLs) during their differentiation phase, rather than affecting the effector function of already mature CTLs. nih.govnih.gov This inhibitory effect on CTL induction can be reversed by the addition of exogenous recombinant murine interferon-gamma (IFN-gamma) and partially by interleukin-2 (IL-2). nih.gov Additionally, studies have shown that 15-deoxyspergualin can abrogate the nonspecific suppressive activity of spleen macrophages on the proliferative response of antigen-primed lymph node cells. sci-hub.cat

    Table 1: Summary of In Vitro Immunomodulatory Effects of 15-Deoxyspergualin

    Cell/Culture Type Assay/Model Key Findings Reference
    Mouse Spleen Cells Antibody Formation against SRBC Suppressed antibody formation in a dose-dependent manner. nih.gov
    Mixed Lymphocyte Culture T-cell Proliferation Suppressed the mixed lymphocyte reaction. nih.gov
    Alloantigen-Primed Mouse Spleen Cells Cytotoxic T Lymphocyte (CTL) Induction Suppressed the in vitro induction of secondary CTLs. nih.gov
    Antigen-Primed Lymph Node and Spleen Cells Co-culture Proliferation Assay Abrogated the suppressive activity of spleen macrophages. sci-hub.cat

    In Vivo Animal Models of Allograft Rejection

    The immunosuppressive properties of spergualin analogs observed in vitro translate to significant efficacy in animal models of transplantation. 15-deoxyspergualin has been shown to be markedly effective in prolonging the survival of skin allografts in rats. nih.gov Similarly, short-term treatment with 15-deoxyspergualin has been shown to induce long-term acceptance of heart allografts in rats, highlighting its potential in preventing acute rejection in transplantation. nih.gov

    In Vivo Animal Models of Autoimmune Diseases

    The efficacy of spergualin and its derivatives has also been demonstrated in various animal models of autoimmune disease. In the MRL/MpJ-lpr/lpr mouse model, which spontaneously develops lesions similar to systemic lupus erythematosus (SLE), spergualin administration significantly suppressed disease characteristics in a dose-dependent manner. nih.gov These effects, which included a reduction in enlarged lymphoid organs, anti-DNA titer, and severe glomerulonephritis, were observed in both prophylactic and curative treatment regimens. nih.gov

    In other models, 15-deoxyspergualin has shown disease-modifying activity in chemically-induced autoimmune nephritis in Brown-Norway rats. nih.gov In a model of HgCl2-induced glomerulonephritis, the compound reduced proteinuria and the deposition of IgG on the glomerular basement membrane. nih.gov A therapeutic effect was also noted when the drug was given after the onset of clinical symptoms. nih.gov Furthermore, in an experimental model of tubulointerstitial nephritis, 15-deoxyspergualin prevented proteinuria and inhibited the formation of autoantibodies against the tubular basement membrane. nih.gov

    Table 2: Efficacy of Spergualin Analogs in In Vivo Models of Allograft Rejection and Autoimmune Disease

    Animal Model Condition Compound Key Findings Reference
    Rats Skin Allograft 15-Deoxyspergualin Markedly prolonged skin graft survival. nih.gov
    Rats Heart Allograft 15-Deoxyspergualin A short course of treatment led to graft acceptance. nih.gov
    MRL/MpJ-lpr/lpr Mice Systemic Lupus Erythematosus Spergualin Showed both prophylactic and curative effects against lupus lesions. nih.gov
    Brown-Norway Rats HgCl₂-Induced Glomerulonephritis 15-Deoxyspergualin Reduced proteinuria and IgG deposition; therapeutic effect observed. nih.gov
    Brown-Norway Rats Tubulointerstitial Nephritis 15-Deoxyspergualin Prevented proteinuria and inhibited autoantibody formation. nih.gov

    Antitumor and Antiproliferative Activities

    This compound and its parent compound were originally investigated for their antitumor properties. The synthesis of (-)-Spergualin-15-phosphate revealed its good antitumor activity against mouse leukemia L-1210. nih.gov The (-)-enantiomers of these compounds are the biologically active forms. nih.gov

    Mechanisms of Cell Growth Inhibition and Apoptosis Induction in Cancer Cells

    The antiproliferative action of 15-deoxyspergualin is linked to its interference with polyamine metabolism, which is crucial for cell growth. nih.gov The compound has been shown to inhibit spermidine (B129725) synthase and spermine (B22157) synthase, key enzymes in the synthetic pathway of polyamines. nih.gov This leads to a marked depression in the levels of putrescine, spermidine, and spermine in leukemia cells. nih.gov The spermidine moiety within the structure of 15-deoxyspergualin is critical for its long-lasting antiproliferative effect on lymphoma cells. nih.gov

    Another identified mechanism involves the inhibition of Akt kinase activation and phosphatidylcholine synthesis. jst.go.jp Furthermore, the immunosuppressive and antiproliferative effects of this class of compounds are linked to their ability to bind to heat shock proteins, specifically the C-terminal motif of Hsc70. researchgate.net This interaction is thought to reduce the nuclear translocation of the transcription factor NF-kB, which plays a key role in cell survival and proliferation. researchgate.net While the direct mechanisms of apoptosis induction are not fully elucidated, the interaction with Hsp70 is significant, as Hsp70 is a known anti-apoptotic protein that can suppress cell death pathways downstream of caspase activation. mdpi.comembopress.org

    Preclinical In Vivo Cancer Models

    The antitumor activity of spergualin analogs has been confirmed in multiple preclinical in vivo models. Both (-)-Spergualin-15-phosphate and (-)-15-deoxyspergualin have demonstrated activity against mouse leukemia L-1210. nih.govnih.gov In studies with P388 leukemia-bearing mice, 15-deoxyspergualin produced a strong life-prolonging effect. jst.go.jp The in vivo cell-killing mechanism appears to involve an initial, long-lasting cytostatic effect followed by a subsequent cytotoxic effect, as evidenced by colony-forming assays of peritoneal tumor cells from treated mice. jst.go.jp

    Table 3: Summary of Antitumor and Antiproliferative Activities

    Area of Study Model/System Key Findings Reference
    Mechanism Human Leukemia Cells Inhibited spermidine synthase and spermine synthase, depleting polyamines. nih.gov
    Mouse EL-4 Lymphoma Cells Long-lasting antiproliferative effect mediated by its spermidine moiety. nih.gov
    P388 Leukemia Cells Caused G0/G1 cell cycle arrest. jst.go.jp
    In Vivo Efficacy Mouse Leukemia L-1210 (-)-Spergualin-15-phosphate showed good antitumor activity. nih.gov
    P388 Leukemia-Bearing Mice 15-Deoxyspergualin showed strong life-prolonging effects. jst.go.jp

    Antimicrobial Activities

    Research into the antimicrobial effects of spergualin and its derivatives has primarily focused on their antibacterial capabilities.

    Spergualin has demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. An analog of spergualin, 15-deoxyspergualin, has been shown to exert metabolic and antiproliferative effects on a range of bacteria.

    The antibacterial efficacy of 15-deoxyspergualin has been quantified through the determination of its minimal inhibitory concentrations (MIC) against various bacterial strains in research models. These findings indicate a notable bactericidal effect. For instance, in studies involving Staphylococcus aureus, including methicillin- and gentamicin-resistant strains, 15-deoxyspergualin was found to deplete intracellular levels of putrescine and spermidine. This depletion subsequently led to a significant decrease in the synthesis of essential macromolecules such as protein, DNA, and RNA.

    Table 1: Minimal Inhibitory Concentrations (MIC) of 15-Deoxyspergualin Against Various Bacteria

    Bacterial Strain Gram Stain Minimal Inhibitory Concentration (mg/L)
    Staphylococcus aureus Gram-positive 17
    Sarcina lutea Gram-positive 13
    Bacillus subtilis Gram-positive 7
    Shigella sonnei Gram-negative 15
    Salmonella typhi Gram-negative 4
    Citrobacter freundii Gram-negative 29

    Currently, there is no available preclinical data from the conducted research that specifically investigates the antiviral properties of this compound or its related compounds, spergualin and 15-deoxyspergualin.

    Investigation of Drug Resistance Mechanisms in Research Models

    There is no specific information available from the conducted research regarding the investigation of drug resistance mechanisms in bacteria or viruses to this compound or its analogs in preclinical research models.

    Structure Activity Relationship Sar Studies and Analog Development

    Identification of Key Pharmacophores and Structural Moieties

    SAR studies have revealed that the biological activity of spergualin (B1253210) and its analogues is highly dependent on specific structural features. The molecule can be broadly divided into three key regions: the guanidylated alkyl group, the spermidine-derived polyamine, and the central peptoid core. nih.gov

    The guanidino group is crucial for activity. Modifications to this moiety have been explored, but its presence is generally considered essential for the biological effects of spergualin.

    The spermidine (B129725) moiety is also indispensable for antitumor activity. nii.ac.jp Studies involving the replacement of spermidine with other polyamines resulted in a decrease in antitumor activity against mouse leukemia L-1210. nii.ac.jp Furthermore, analogues with an oxidized spermidine moiety were found to be inactive. nii.ac.jp

    The central peptoid core , particularly the α-hydroxyglycine residue at position 11 and the hydroxyl group at position 15, has been a major focus of modification. nih.govresearchgate.net The hydroxyl group at position 15 was found to be a site of instability, leading to the synthesis of 15-deoxyspergualin (DSG), which exhibited significantly greater stability and, in some cases, more potent therapeutic activity. nih.govresearchgate.net

    Further investigations have suggested that the functionalized peptide region acts as the relevant pharmacophore. escholarship.orgnih.gov Specifically, the minimal pharmacophore appears to be the peptide region with pendant aromatic groups at the C11 and N12 positions. nih.gov Short, flexible alkyl chains terminating with electron-rich groups, such as thiols and amines, at either end of the peptide-based pharmacophore were found to be necessary for activity. nih.gov

    Rational Design and Synthesis of Advanced Analogues

    The insights gained from SAR studies have guided the rational design and synthesis of numerous spergualin analogues. A primary goal has been to address the chemical instability of the parent compound, which is prone to hydrolysis in aqueous buffers. escholarship.orgnih.gov

    A significant breakthrough was the synthesis of 15-deoxyspergualin (DSG) , which lacks the labile hydroxyl group at position 15. nih.govresearchgate.net This modification resulted in a more stable compound that retained and, in some studies, exceeded the biological activity of spergualin. researchgate.net DSG has been clinically approved in Japan for the treatment of acute allograft rejection. nih.govresearchgate.net

    Another strategy to enhance stability involved the inversion of the amide bonds in the peptoid core, which was found to greatly improve the molecule's stability and activity. sci-hub.se This led to the development of promising derivatives like tresperimus . sci-hub.se

    The synthesis of spergualin and its analogues has traditionally been a lengthy and low-yielding process. escholarship.orgnih.gov To overcome this, more efficient synthetic routes have been developed. One notable advancement is the use of the Ugi multi-component reaction , which allows for the assembly of spergualin-inspired molecules in a single step with significantly improved yields (20% to 96%). escholarship.orgrsc.org This method has facilitated the generation of libraries of analogues for further biological evaluation. escholarship.orgnih.gov

    Evaluation of Modified Analogues for Enhanced Activity and Stability

    The evaluation of modified spergualin analogues has focused on their antitumor, immunosuppressive, and antibacterial activities, as well as their chemical stability.

    Antitumor and Immunosuppressive Activity: The antitumor activity of analogues has often been assessed against mouse L-1210 leukemia cells. nih.govjst.go.jp 15-Deoxyspergualin (DSG) showed approximately 10 times more potent therapeutic activity than spergualin in this model. researchgate.net The (-)-enantiomers of both 15-deoxyspergualin and 15-deoxy-11-O-methylspergualin were active against mouse leukemia L1210, while the (+)-enantiomers were almost inactive, highlighting the importance of stereochemistry. jst.go.jp Analogues where the α-hydroxyglycine residue was substituted with glycine (B1666218) and L-serine also showed significant biological activity, though less potent than DSG. researchgate.net

    Antibacterial Activity: Spergualin exhibits broad-spectrum antibacterial activity. escholarship.orgrsc.org Using an improved synthetic route, 43 new analogues were generated and tested against Gram-negative and Gram-positive bacterial strains. escholarship.org The most potent analogue, compound 6, showed minimum inhibitory concentration (MIC) values between 4 and 32 μg/mL, a significant improvement over spergualin (MIC ~6.25 to 50 μg/mL). escholarship.orgrsc.org

    Stability: The chemical stability of spergualin and its analogues is a critical factor for their therapeutic potential. escholarship.orgnih.gov Spergualin itself is known to be unstable and rapidly hydrolyzes in aqueous buffer. nih.gov The removal of the 15-hydroxyl group to form 15-DSG significantly improved stability. nih.gov Even so, 15-DSG still has a half-life of only about 2 hours in a pH 10 buffer. nih.gov Further modifications to the C11 position have been explored to block the hydrolysis pathway and improve persistence. nih.gov

    Here is an interactive data table summarizing the antibacterial activity of selected spergualin analogues:

    CompoundB. subtilis (MIC in µg/mL)S. aureus (MIC in µg/mL)
    Spergualin++++
    15-DSG++++
    7a++
    7b+-
    7c--
    7d++++
    (+++ MIC < 10 µg/mL; ++ MIC 10–50 µg/mL; + MIC 50–250 µg/mL; - MIC >250 µg/mL). nih.gov

    Computational Chemistry and Molecular Modeling in SAR Studies

    Computational chemistry and molecular modeling have become valuable tools in the study of spergualin's structure-activity relationships. sci-hub.sefda.govnih.gov These methods allow for the prediction of how chemical structure relates to biological activity, aiding in the rational design of new analogues. fda.gov

    (Quantitative) Structure-Activity Relationship, or (Q)SAR, models can be developed to identify associations between chemical structures and biological activities like toxicity. fda.gov These models are particularly useful for filling data gaps when experimental data is unavailable. fda.gov

    Ligand-based and structure-based approaches are the two main categories of molecular modeling used in SAR studies. nih.gov

    Ligand-based modeling focuses on a set of molecules with known activity to identify common chemical features responsible for their biological effects. nih.gov This can help in the generation of a pharmacophore model, which represents the essential steric and electronic features required for optimal interaction with a biological target. mdpi.com

    Structure-based modeling utilizes the three-dimensional structure of the biological target (e.g., a protein) to model the interactions with potential ligands. nih.gov This can involve computational docking experiments where ligands are fitted into the binding site of the target protein. nih.gov

    In the context of spergualin, derivatives are known to bind to heat shock proteins (Hsp) such as Hsp70 and Hsp90. nih.gov Computational modeling can be employed to understand these interactions at a molecular level, guiding the design of new analogues with improved binding affinity and specificity. plos.org For instance, computational modeling could be used to analyze the binding of spergualin analogues to the C-terminal EEVD motif of Hsp70. nih.govplos.org

    Preclinical Pharmacological Characterization

    Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

    Detailed preclinical ADME studies specifically for Spergualin-15-phosphate are not extensively reported in publicly available literature. However, insights can be drawn from the behavior of related spergualin (B1253210) analogues, particularly 15-deoxyspergualin (DSG).

    Spergualin and its derivatives are known for their chemical instability, particularly their susceptibility to hydrolysis in aqueous solutions. nih.gov This instability is a significant factor influencing their absorption and bioavailability. For instance, DSG is reported to have low oral bioavailability, estimated at less than 5%. nih.gov This characteristic is likely shared by this compound.

    The metabolism of spergualin analogues is a critical aspect of their ADME profile. While specific metabolic pathways for this compound have not been detailed, studies on DSG suggest that it undergoes metabolic modifications. capes.gov.br The spermidine (B129725) moiety present in the structure of these compounds is a key site for metabolic activity. jst.go.jp

    Distribution and excretion patterns for this compound are not well-documented. For DSG, its distribution and elimination are influenced by its physicochemical properties. Further research is needed to delineate the specific ADME profile of this compound in various preclinical models.

    Pharmacokinetic and Pharmacodynamic Modeling in Animal Studies

    Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling studies specifically for this compound are scarce. The majority of the available research focuses on 15-deoxyspergualin (DSG) and other analogues like LF 15-0195. researchgate.netuwo.ca

    Studies on DSG have shown that it possesses potent immunosuppressive properties. nih.govoup.com For example, in a graft-versus-host disease model in mice, DSG derivatives demonstrated significant stability and efficacy. researchgate.net The pharmacodynamic effects of these compounds are linked to their ability to modulate immune responses, including the inhibition of T-cell and B-cell proliferation and activation. patsnap.com

    The long-lasting antiproliferative effect of DSG has been a subject of study, with research suggesting that the spermidine moiety plays a crucial role in its sustained action. jst.go.jp It is plausible that this compound shares some of these pharmacodynamic characteristics due to structural similarities. However, without dedicated studies, direct extrapolation of PK/PD models from DSG to this compound remains speculative.

    The table below summarizes key findings from preclinical studies on spergualin analogues, which may provide context for the potential pharmacokinetics and pharmacodynamics of this compound.

    CompoundAnimal ModelKey Pharmacokinetic/Pharmacodynamic Findings
    15-deoxyspergualin (DSG)MiceSuppressed the generation of secondary cytotoxic T lymphocytes. nih.gov
    15-deoxyspergualin (DSG)MiceShowed a long-lasting antiproliferative effect on lymphoma cells. jst.go.jp
    LF 15-0195MonkeysProlonged renal allograft survival, indicating potent immunosuppressive activity. researchgate.netuwo.ca
    Spergualin analoguesGeneralGenerally exhibit low oral bioavailability (<5%) and are rapidly metabolized. nih.gov

    This table presents data on analogues of this compound due to the limited availability of specific data for the compound itself.

    Analytical Methodologies for Detection and Quantification in Biological Samples

    Specific analytical methods for the detection and quantification of this compound in biological samples are not well-documented in the available literature. However, methodologies developed for related compounds, particularly those with phosphate (B84403) groups, can provide a framework for potential analytical approaches.

    For the quantification of phosphate-containing compounds in biological matrices like plasma, methods combining derivatization with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been successfully employed. nih.gov For instance, a method for analyzing sphingoid base 1-phosphates involves enzymatic dephosphorylation followed by HPLC analysis of the o-phthalaldehyde (B127526) (OPA) derivatives. nih.gov A similar strategy could potentially be adapted for this compound.

    Given the structural similarities, it is also conceivable that methods used for DSG, such as HPLC, could be modified for the analysis of this compound. nih.gov The development of a robust and sensitive analytical method is crucial for conducting detailed pharmacokinetic and metabolism studies.

    The table below outlines potential analytical techniques that could be applied to the detection and quantification of this compound.

    Analytical TechniquePotential Application for this compound
    HPLC-MS/MSHigh sensitivity and selectivity for quantification in complex biological matrices.
    Enzymatic Dephosphorylation followed by HPLCIndirect quantification by measuring the dephosphorylated parent compound. nih.gov
    Derivatization with a fluorescent tagEnhancement of detection for HPLC analysis.

    Target Identification and Validation Strategies

    Experimental Approaches for Target Deconvolution

    Target deconvolution aims to identify the specific molecular binding partners of a drug from the complex cellular milieu. rsc.orgresearchgate.net For compounds like Spergualin-15-phosphate, which were discovered through phenotypic screening, identifying the direct targets is essential to unravel their mechanism.

    One of the primary experimental strategies for target deconvolution is the use of chemical probes . researchgate.net This involves synthesizing a modified version of the compound that incorporates a tag for affinity purification or visualization, without compromising its biological activity. A notable example is the development of 15-deoxyspergualin-biotin conjugates . researchgate.net These probes are designed to retain the core structure of the parent molecule, allowing them to bind to the same protein targets. The biotin (B1667282) tag then enables the isolation of the compound-protein complex using streptavidin-coated beads, facilitating the identification of the bound proteins through techniques like mass spectrometry.

    Another powerful technique for unbiased target identification is Limited Proteolysis-Mass Spectrometry (LiP-MS) . biognosys.com This method detects drug-induced structural changes in proteins directly in complex biological samples like cell lysates. biognosys.com While not yet specifically reported for this compound, LiP-MS represents a promising future direction for confirming its targets and identifying potential off-targets without the need for chemical modification of the compound. biognosys.com

    Cell microarray technology also presents a valuable tool for deconvolution, particularly for identifying cell surface receptors. nih.gov This high-throughput method involves expressing a large portion of the human plasma membrane proteome in cells on a microarray, which can then be probed with the compound of interest to identify binding interactions. nih.gov

    These experimental approaches are crucial for moving from an observed phenotype to a specific molecular target, forming the foundation for further validation studies.

    Functional Genomics and Proteomics in Target Validation

    Once potential targets are identified, functional genomics and proteomics are employed to validate their biological relevance to the compound's activity. mdpi.comtechnologynetworks.com These fields provide tools to link the physical binding of a drug to a target with the downstream cellular response.

    For the spergualin (B1253210) family of compounds, research has identified members of the Heat Shock Protein 70 (Hsp70) family , specifically the constitutively expressed Heat shock cognate protein 70 (Hsc70) , as primary targets. nih.govaai.org Validation of this interaction has come from multiple lines of functional evidence. Studies have shown that 15-deoxyspergualin (DSG) binds to Hsc70 and interferes with its function. nih.govmedchemexpress.com This binding is thought to disrupt the chaperone's role in protein folding and trafficking. ucsf.edu

    A key functional consequence of DSG's interaction with Hsc70 is the inhibition of the nuclear translocation of the transcription factor NF-κB . nih.govresearchgate.net NF-κB is a critical regulator of inflammatory and immune responses. By preventing its translocation to the nucleus, DSG can suppress the expression of various pro-inflammatory genes, which is consistent with its observed immunosuppressive effects. nih.govresearchgate.net This link between target engagement (binding to Hsc70) and a critical cellular pathway (NF-κB signaling) provides strong functional validation of the target.

    Further functional studies have demonstrated that DSG treatment leads to a block in cell cycle progression and inhibits the production of cytokines like IFN-γ in T cells. aai.org It also affects B-cell maturation and the development of cytotoxic T lymphocytes. researchgate.netki.se These cellular effects are consistent with the disruption of Hsc70-dependent processes and the inhibition of NF-κB, further validating Hsc70 as a key mediator of the compound's immunosuppressive activity.

    Proteomics , the large-scale study of proteins, offers a broader view of the cellular pathways affected by a compound. elifesciences.org While specific proteomic studies on this compound are not widely reported, this approach can be used to map the downstream consequences of Hsc70 inhibition. For example, quantitative proteomics could identify changes in the expression or post-translational modifications of proteins in pathways regulated by Hsc70 or NF-κB following treatment with the compound, providing a global validation of its mechanism of action.

    Characterization of Binding Affinity and Specificity

    A crucial aspect of target validation is the quantitative characterization of the binding interaction between the compound and its target protein. This involves determining the binding affinity and assessing the specificity of the interaction.

    Studies have shown that 15-deoxyspergualin (DSG) binds to the EEVD domain of HSPA8 (Hsc70) with a notable affinity. tandfonline.com The binding affinity has been reported to be approximately 4 µM. tandfonline.com This interaction is also associated with a 20% to 40% increase in the ATPase activity of Hsc70. tandfonline.com

    Specificity is supported by structure-activity relationship studies. It has been demonstrated that inactive metabolites of DSG, such as glyoxylylspermidine and des(aminopropyl)DSG, exhibit significantly reduced affinity for both Hsc70 and Hsp90. researchgate.net This indicates that the specific chemical structure of the active compound is required for high-affinity binding to its chaperone targets. researchgate.net

    Kinetic studies have also explored the interaction of spergualin and DSG with other potential targets, such as bovine plasma amine oxidase . These studies revealed that both compounds competitively inhibit the enzyme. nih.gov The inhibition constants (Ki) provide a quantitative measure of their binding affinity to this enzyme, allowing for comparison with their primary targets.

    The table below summarizes key binding and kinetic data for Spergualin and its analogs with identified protein targets.

    CompoundTarget ProteinAssay TypeMeasured ValueSource
    15-Deoxyspergualin (Gusperimus)HSPA8 (Hsc70)Not Specified~4 µM (Affinity) tandfonline.com
    15-Deoxyspergualin (DSG)Bovine Plasma Amine OxidaseInhibition KineticsKi = 7.46 µM nih.gov
    Spergualin (SG)Bovine Plasma Amine OxidaseInhibition KineticsKi = 175 µM nih.gov
    Spergualin (SG)Bovine Plasma Amine OxidaseSubstrate KineticsKm = 46.5 µM nih.gov

    Methodological Considerations in Spergualin 15 Phosphate Research

    In Vitro Cell Culture Models and Assays

    In vitro studies are fundamental for dissecting the cellular and molecular mechanisms of Spergualin-15-phosphate. These models allow for the investigation of the compound's effects in a controlled environment.

    A variety of cell lines have been employed in the study of spergualin (B1253210) and its derivatives. For instance, the murine leukemia L-1210 cell line has been utilized to assess the antiproliferative and cytotoxic effects of these compounds. medchemexpress.comnih.gov In the context of immunosuppression, primary cell cultures are of significant importance. Human peripheral blood mononuclear cells (PBMCs), tonsillar B cells, and various lymphocyte populations are used to evaluate the impact on immune cell function. researchgate.netnih.gov

    Several key assays are routinely used to characterize the in vitro activity of this compound and its analogs:

    Lymphocyte Proliferation Assays: These assays are critical for assessing the immunosuppressive potential of the compound. The proliferation of lymphocytes, such as T-cells and B-cells, in response to mitogens (e.g., phytohemagglutinin (PHA), concanavalin (B7782731) A) or specific antigens is measured. thekingsleyclinic.comquestdiagnostics.com A common method involves the incorporation of [3H]thymidine into the DNA of dividing cells. aai.org More modern approaches utilize fluorescent dyes like carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry. nih.govmdpi.com

    Cytotoxicity Assays: To determine the concentration at which this compound may be toxic to cells, various cytotoxicity assays are performed. These can include the measurement of lactate (B86563) dehydrogenase (LDH) release from cells with damaged plasma membranes. thermofisher.com

    Apoptosis Assays: The induction of programmed cell death (apoptosis) is another important parameter. Flow cytometry is used to detect apoptotic cells by staining with annexin (B1180172) V and propidium (B1200493) iodide (PI). researchgate.net The analysis of mitochondrial membrane potential using dyes like DiOC6 can also provide insights into the apoptotic pathway. researchgate.net

    Cytokine Production Assays: The effect of the compound on the production of cytokines, such as interferon-gamma (IFN-γ) and interleukins (e.g., IL-2, IL-10), is often measured using enzyme-linked immunosorbent assay (ELISA) on the supernatants of cultured immune cells. aai.orgnih.gov

    Enzyme Inhibition Assays: The inhibitory effects of spergualin derivatives on specific enzymes, such as deoxyhypusine (B1670255) synthase (DHS), have been investigated in cell-free systems to understand their molecular targets. researchgate.net

    Cell Line/Primary CellAssay TypePurposeReference(s)
    Mouse Leukemia L-1210Proliferation/CytotoxicityTo assess antitumor activity. medchemexpress.comnih.gov
    Human Peripheral Blood Mononuclear Cells (PBMCs)Proliferation, Apoptosis, Cytokine ProductionTo evaluate general immunosuppressive effects on human immune cells. researchgate.net
    Human Tonsillar B CellsProliferation, Immunoglobulin SynthesisTo study effects on B lymphocyte function and antibody production. nih.gov
    Murine Naive CD4 T CellsProliferation, Cell Cycle Analysis, Cytokine ProductionTo investigate the mechanism of action on specific T cell subsets. aai.org
    Mouse Mammary Carcinoma FM3ACell Growth InhibitionTo study the mechanism of antiproliferative effects. researchgate.net

    In Vivo Animal Models and Experimental Designs

    Animal models are indispensable for evaluating the efficacy of this compound and its analogs in a complex biological system, particularly for immunosuppressive and anti-transplant rejection properties.

    Rodent models, including mice and rats, are frequently used for initial efficacy studies and to investigate the impact on autoimmune diseases. aai.orgncats.io For example, the experimental autoimmune encephalomyelitis (EAE) model in mice, which mimics aspects of multiple sclerosis, has been used to assess the therapeutic potential of DSG. aai.org

    For transplantation research, which is a key area of interest for spergualin derivatives, more complex animal models are employed:

    Renal Allograft Models: These models are crucial for assessing the prevention of organ rejection. Studies have been conducted in canines and non-human primates (cynomolgus monkeys). uwo.canih.gov In these experiments, a kidney is transplanted from a donor to a recipient, and the effect of the compound on graft survival is monitored.

    Cardiac Allograft Models: Similar to renal allografts, heart transplantation models in animals like rats are used to evaluate the immunosuppressive effects of these compounds. jst.go.jp

    The experimental design in these in vivo studies typically involves control groups (untreated or vehicle-treated) and multiple treatment groups receiving different doses of the compound. Key parameters measured include:

    Graft Survival: The primary endpoint in transplantation models is the length of time the transplanted organ remains functional. uwo.canih.gov

    Immunological Parameters: Blood samples are collected to monitor changes in lymphocyte counts, antibody production (e.g., IgM, IgG), and cytokine levels. uwo.caresearchgate.net

    Histopathological Analysis: At the end of the study, tissues and organs are examined for signs of rejection, inflammation, or drug-induced toxicity. uwo.ca

    Animal ModelApplicationKey Findings/ObservationsReference(s)
    MouseAutoimmune Disease (EAE)Delayed onset and reduced severity of the disease. aai.org
    RatCardiac AllograftProlongation of heart allograft survival. jst.go.jp
    CanineRenal AllograftEvaluation of pharmacokinetics and comparison of local vs. systemic administration. nih.gov
    Cynomolgus MonkeyRenal AllograftSignificant prolongation of renal allograft survival with an analog of DSG. uwo.caresearchgate.net

    Advanced Analytical Techniques

    The purification, characterization, and quantification of this compound in biological matrices require a suite of advanced analytical techniques.

    High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and purification of spergualin and its derivatives. umich.edu Reversed-phase HPLC methods, often using C18 columns, are commonly employed. nih.gov The choice of mobile phase, including the pH of buffer components like phosphate (B84403) buffer, is critical for achieving optimal separation. researchgate.netresearchgate.net

    Mass Spectrometry (MS): MS is essential for the structural confirmation and identification of this compound and its metabolites. Techniques such as electrospray ionization mass spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the analysis of related compounds in biological extracts. rroij.com

    Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions. univr.itnih.gov It provides data on binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction between a ligand, such as a spergualin derivative, and its protein target (e.g., heat shock proteins). whiterose.ac.uknews-medical.netsygnaturediscovery.com This information is crucial for understanding the driving forces of the molecular recognition process.

    TechniqueApplication in this compound ResearchInformation ObtainedReference(s)
    High-Performance Liquid Chromatography (HPLC)Purification and quantification from synthesis reactions and biological samples.Purity, concentration. umich.edunih.gov
    Mass Spectrometry (MS)Structural identification and confirmation.Molecular weight, structural fragments. rroij.comgoogle.com
    Isothermal Titration Calorimetry (ITC)Characterization of binding to target proteins.Binding affinity, enthalpy, entropy, stoichiometry. univr.itnih.govwhiterose.ac.uk

    Bioinformatic and Computational Tools for Data Analysis

    In silico methods are increasingly being used to accelerate the research and development of spergualin analogs, including this compound. These computational approaches complement experimental work by providing predictive insights into molecular interactions and guiding the design of new compounds.

    Virtual Screening and Molecular Modeling: Computational tools are used for virtual screening of large compound libraries to identify potential new inhibitors that bind to a specific target protein. uni-hamburg.de Molecular modeling techniques, such as docking, can predict the binding mode and affinity of compounds like this compound to their biological targets.

    Cheminformatics: This field utilizes computational methods to analyze and manage chemical data. For instance, software tools can be used for the conversion of chemical file formats and the consistent handling of molecular structures, which is a prerequisite for accurate in silico modeling. uni-hamburg.de

    Analysis of "Omics" Data: While not extensively reported specifically for this compound, the broader field of drug development increasingly relies on bioinformatic tools to analyze large datasets from genomics, transcriptomics, proteomics, and metabolomics. These approaches can help to identify the pathways and cellular processes affected by a compound, providing a more holistic understanding of its mechanism of action.

    The integration of these computational and bioinformatic tools with traditional experimental methodologies provides a powerful framework for advancing our understanding of this compound and for the rational design of future therapeutic agents. uni-hamburg.de

    Research Challenges and Future Directions

    Addressing Stability and Bioavailability in Novel Analogues

    A primary obstacle in the development of spergualin-based drugs is their inherent chemical instability and poor bioavailability. researchgate.netresearchgate.net Spergualin (B1253210) and its derivatives are known to be chemically unstable and susceptible to rapid hydrolysis in aqueous solutions. researchgate.net Furthermore, 15-Deoxyspergualin (DSG), a key analogue, exhibits very low oral bioavailability, which complicates its clinical administration and necessitates parenteral delivery. researchgate.netnih.gov

    Table 1: Selected Spergualin Analogues and Their Reported Activities

    Compound Name Key Feature/Activity Reference(s)
    Spergualin Natural product with immunosuppressive and antitumor activities. karger.comresearchgate.net
    15-Deoxyspergualin (DSG) Synthetic analogue, ~10 times more potent than spergualin in therapeutic activity against L1210-bearing mice. researchgate.net
    Spergualin-15-phosphate Synthesized from spergualin, reported to possess good antitumor activity. nih.gov
    LF 15-0195 A novel analogue of DSG reported to be more potent and less toxic. researchgate.net
    Methoxy- and Glycyl-DSG Active analogues that bind to Hsc70 and Hsp90 with affinities similar to DSG. researchgate.net

    Elucidating Unresolved Mechanisms of Action

    Despite decades of research, the complete mechanism of action for spergualin analogues remains multifaceted and not fully resolved. researchgate.netaai.orgresearchgate.net A central and widely reported mechanism involves the binding of these compounds to heat shock proteins (HSPs), specifically the heat shock cognate protein 70 (Hsc70) and heat shock protein 90 (Hsp90). medchemexpress.comresearchgate.netnih.govpatsnap.com This interaction is believed to interfere with intracellular signaling pathways, including the partial inhibition of the nuclear transport of the transcription factor NF-κB, which is crucial for many immune response genes. aai.orgresearchgate.netnih.gov

    However, this does not represent the full picture, and several other mechanisms have been proposed, indicating a complex mode of action:

    Cell Cycle Inhibition : In vitro studies have shown that DSG can induce a block in cell cycle progression in naive CD4 T cells a few days after antigen stimulation. aai.org

    Inhibition of Protein Synthesis : DSG's antiproliferative effect has been linked to a significant inhibition of protein synthesis, which appears later in the treatment course. capes.gov.br

    Akt Kinase Pathway : Research indicates that DSG inhibits the activation of Akt kinase, a key regulator of cellular survival and metabolism, which in turn down-regulates p70S6K and leads to inhibited protein synthesis and apoptosis. capes.gov.br

    Polyamine Synthesis : DSG has been found to inhibit several enzymes in the polyamine synthesis pathway, including spermidine (B129725) synthase and spermine (B22157) synthase, leading to depressed levels of putrescine, spermidine, and spermine in leukemia cells. nih.gov

    The relationship and hierarchy among these varied mechanisms are still under investigation, presenting a significant challenge for researchers.

    Identification of Novel Therapeutic Niches in Preclinical Research

    Preclinical research has identified several promising therapeutic areas for spergualin analogues, primarily centered on their immunomodulatory and antiproliferative effects. karger.comnih.gov

    Autoimmune Diseases : DSG has demonstrated efficacy in a wide range of animal models for autoimmune diseases. karger.comoup.com It has been shown to decrease the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and has been effective in models of lupus, vasculitis, and glomerulonephritis. researchgate.netaai.orgoup.com A key aspect of its action is the ability to suppress auto-antibody production and inhibit inflammatory lesions within target organs. karger.com

    Transplantation : A major area of investigation has been the use of spergualin analogues to prevent organ transplant rejection. karger.com DSG has proven effective in prolonging graft survival for various allografts, including kidney, heart, and liver, in multiple species. karger.com It is also notable for its ability to reverse established acute rejection episodes. karger.com

    Oncology : Originally explored for their anticancer properties, spergualin and its derivatives continue to be subjects of oncological research. researchgate.net this compound and DSG have shown good antitumor activity, particularly against mouse leukemia models like L1210 and P388. researchgate.netnih.govnih.gov The antiproliferative effects are linked to the inhibition of polyamine and protein biosynthesis. capes.gov.brnih.gov

    Table 2: Preclinical Research Applications of Spergualin Analogues

    Therapeutic Area Preclinical Model Key Findings Reference(s)
    Autoimmunity Experimental Autoimmune Encephalomyelitis (EAE) in mice DSG treatment delays onset and reduces the severity of the disease. aai.org
    Autoimmunity Various models (lupus, RA, thyroiditis, etc.) Effective in both prophylaxis and disease intervention; suppresses auto-antibody production. karger.comoup.com
    Transplantation Renal allografts in primates Analogue LF 15-0195 significantly prolonged graft survival. researchgate.net
    Oncology Mouse leukemia L1210 (-)-15-Deoxyspergualin showed significantly stronger inhibition than natural (-)-spergualin. nih.gov
    Oncology EL-4 lymphoma in mice DSG strongly inhibited tumor cell growth through inhibition of protein synthesis and induction of apoptosis. capes.gov.br

    Development of Advanced Research Tools and Methodologies

    Advancing the understanding of this compound and its analogues is intrinsically linked to the development of sophisticated research tools. For instance, affinity capillary electrophoresis has been utilized to determine the dissociation constants (Kd values) for the binding of DSG and its analogues to Hsc70 and Hsp90. researchgate.net This technique, combined with assays that measure the ATPase activity of Hsc70, provides corroborative data on the binding kinetics and functional interaction between the drug and its protein target. researchgate.net

    Furthermore, photo-affinity labeling has been employed to investigate interactions with other proteins, such as P-glycoprotein, to determine the role of these compounds in multidrug resistance, finding that DSG does not modify Pgp-mediated resistance. nih.gov The synthesis of biotinylated probes of DSG has also been proposed as a method to further study its binding with target proteins without compromising its activity. researchgate.net Emerging technologies like bioorthogonal chemistry and material-guided delivery systems could offer novel methodologies for targeted administration and controlled release of these potent but unstable compounds in future preclinical models. google.com

    Integration with Other Immunomodulatory or Antiproliferative Strategies in Preclinical Studies

    Given the complex nature of immune-mediated diseases and cancer, combination therapy is a critical area of investigation. Preclinical studies have shown that spergualin analogues can act synergistically or additively with other established agents, potentially allowing for enhanced efficacy.

    In experimental transplantation models, combining 15-Deoxyspergualin with other immunosuppressants like cyclosporine A or steroids has resulted in additional therapeutic benefits. karger.com Similarly, Gusperimus (DSG) has been shown to enhance the immunosuppressive effects of cyclosporine, tacrolimus, or mycophenolate mofetil in preventing allogeneic transplant rejection. medchemexpress.com In the context of autoimmune disease models, a greater therapeutic effect was often achieved when DSG was combined with other immunosuppressants. oup.com These findings suggest that integrating spergualin analogues into multi-drug regimens could be a promising strategy to maximize therapeutic outcomes in various disease settings.

    Table 3: Preclinical Combination Studies with 15-Deoxyspergualin (DSG)

    Combination Agent Therapeutic Area Observed Effect Reference(s)
    Cyclosporine A, Steroids Transplantation Provided additional benefit in preventing rejection. karger.com
    Cyclosporine, Tacrolimus, Mycophenolate mofetil Transplantation Enhanced immunosuppressive effect and prevention of allogeneic transplant rejection. medchemexpress.com
    Other Immunosuppressants Autoimmune Disease Greater therapeutic effect achieved in combination. oup.com

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